Butenachlor
Overview
Description
Butenachlor is a selective, soil-applied herbicide used for controlling grass and some broad-leaved weeds . It is also known as a chloroacetamide herbicide . It has a low aqueous solubility and is not highly volatile . It is moderately toxic to fish but less so to birds . It has a low mammalian oral toxicity .
Molecular Structure Analysis
The molecular formula of this compound is C17H24ClNO2 . The molecule exists in the E- and Z- forms . The InChIKey is HZDIJTXDRLNTIS-DAXSKMNVSA-N .Physical and Chemical Properties Analysis
This compound has a low aqueous solubility and is not highly volatile . The average mass is 309.831 Da . It is not expected to be persistent in soil systems .Scientific Research Applications
Butenafine and Superficial Mycoses
Butenafine, a benzylamine derivative, exhibits significant fungicidal activity against dermatophytes, aspergilli, and other fungi. It is particularly effective against various dermatophytic and superficial fungal infections. The drug demonstrates excellent penetration into the epidermis and shows prolonged retention time when applied topically. This results in residual therapeutic activity even after treatment cessation. Notably, butenafine also possesses anti-inflammatory properties. Clinical trials have shown its efficacy for tinea pedis, tinea corporis, and tinea cruris when used for shorter durations. However, its effectiveness against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is not fully established (Singal, 2008).
Interaction of Butenafine with Lipids
Butenafine's efficacy and long action duration might be due to its interaction with cell membrane phospholipids, leading to permeabilization of the fungal cell wall. Its high lipophilicity suggests that it might fixate to lipids in cutaneous tissues, acting as local depots for slow drug release. Conformational analysis and studies using liposomes show that butenafine increases membrane fluidity and permeability, confirming its interaction with lipids and incorporation into membrane phospholipids. These findings are essential in understanding butenafine's antifungal efficacy and action duration (Mingeot-Leclercq et al., 2001).
Butenafine in Dermatological Treatment
Butenafine hydrochloride is effective against interdigital tinea pedis. Its fungicidal activity is superior to some other antifungal agents, and it blocks sterol synthesis in fungi. Pharmacokinetic assessments have shown that butenafine achieves high concentrations and retention time in the skin, with accompanying anti-inflammatory activity. Clinical trials indicate its tolerability and efficacy in topical applications for tinea pedis (Syed & Maibach, 2000).
Butenafine Hydrochloride Cream Bioequivalence
An in vitro study investigated the bioperformance of butenafine hydrochloride cream formulations. The study compared the extent of butenafine permeation into human skin from new and current formulations, demonstrating no significant difference. This indicates that formulation changes have no major impact on the bioperformance of butenafine hydrochloride cream (Mitra et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIJTXDRLNTIS-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058206 | |
Record name | Butenachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-56-3 | |
Record name | Butenachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87310-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butenachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butenachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTENACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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